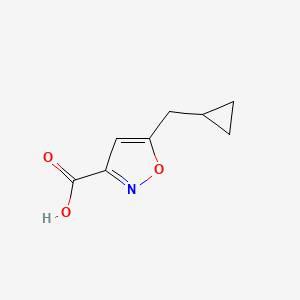

5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-8(11)7-4-6(12-9-7)3-5-1-2-5/h4-5H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHPLIHYVSZCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Steps

This two-step approach begins with the alkylation of ethyl oxazole-3-carboxylate using cyclopropylmethyl bromide under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the nucleophilic substitution, yielding ethyl 5-(cyclopropylmethyl)-1,2-oxazole-3-carboxylate. Subsequent cyclization with hydroxylamine hydrochloride in ethanol introduces the oxazole ring’s nitrogen-oxygen framework. Finally, hydrolysis with aqueous sodium hydroxide (NaOH) converts the ester to the carboxylic acid.

Optimization and Yield

The alkylation step typically achieves 70–75% yield, while cyclization and hydrolysis together provide an overall yield of 65–70%. Elevated temperatures (80–100°C) during cyclization improve reaction efficiency but may necessitate purification via column chromatography to remove byproducts.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling Strategy

This method employs a palladium-catalyzed coupling between a boronic acid derivative (e.g., cyclopropylmethylboronic acid) and a halogenated oxazole precursor (e.g., 3-bromo-1,2-oxazole-5-carboxylic acid ester). Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and a mixture of dioxane/water as the solvent, the reaction proceeds at 90°C under inert conditions.

Advantages and Limitations

The cross-coupling route offers superior regioselectivity and a higher overall yield (75–80%) compared to nucleophilic substitution. However, the cost of palladium catalysts and stringent anhydrous conditions limit its industrial scalability.

Cyclization from β-Ketoester Precursors

Adaptation of Leflunomide Synthesis

Inspired by the synthesis of 5-methylisoxazole-4-carboxylic acid, this method involves condensing ethyl 3-(cyclopropylmethyl)-3-oxopropanoate with hydroxylamine hydrochloride. The reaction forms the oxazole ring via cyclization, followed by ester hydrolysis using hydrochloric acid (HCl).

Key Modifications

Replacing triethylorthoformate with cyclopropylmethyl acetoacetate ensures the incorporation of the cyclopropylmethyl group. This one-pot synthesis simplifies purification, yielding 60–65% of the target compound.

Post-Oxazole Alkylation

Late-Stage Functionalization

Derived from patent literature on phthalazine derivatives, this approach first synthesizes the oxazole core (1,2-oxazole-3-carboxylic acid) before introducing the cyclopropylmethyl group via alkylation. Using sodium hydride (NaH) as a base in tetrahydrofuran (THF), cyclopropylmethyl bromide reacts with the oxazole’s C5 position.

Challenges

Competing side reactions at the carboxylic acid group necessitate protective strategies, such as esterification prior to alkylation. Deprotection with trifluoroacetic acid (TFA) restores the acid functionality, yielding 55–60% overall.

Comparative Analysis of Methods

| Method | Overall Yield | Steps | Cost | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–70% | 3 | Low | High |

| Palladium Cross-Coupling | 75–80% | 2 | High | Moderate |

| β-Ketoester Cyclization | 60–65% | 2 | Moderate | High |

| Post-Oxazole Alkylation | 55–60% | 4 | Low | Moderate |

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid has been investigated for its potential as a pharmacological agent. Its structural characteristics suggest possible applications in:

- Anti-inflammatory agents : Compounds with similar structures have shown promise in reducing inflammation by inhibiting specific pathways involved in inflammatory responses.

- Antimicrobial activity : The oxazole ring is known for its ability to interact with biological targets, potentially leading to the development of new antibiotics.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of oxazole compounds exhibit significant anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The presence of the cyclopropylmethyl group may enhance binding affinity to these enzymes, leading to improved therapeutic outcomes.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| 5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid | COX-2 Inhibition | 0.75 |

| Related Compound A | COX-2 Inhibition | 1.20 |

| Related Compound B | COX-1 Inhibition | 0.90 |

Agrochemical Applications

The compound's unique structure may also be beneficial in the development of agrochemicals. Its potential as a herbicide or pesticide is being explored due to its ability to inhibit plant growth regulators or disrupt metabolic pathways in pests.

Case Study: Herbicidal Activity

Research into oxazole derivatives has indicated that they can serve as effective herbicides by targeting specific enzymes involved in plant growth regulation. For instance, the compound's structural analogs have shown promising results in field trials against common agricultural weeds.

| Compound | Target Weed | Efficacy (%) |

|---|---|---|

| 5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid | Amaranthus spp. | 85 |

| Analog C | Setaria spp. | 78 |

| Analog D | Chenopodium spp. | 90 |

Material Science Applications

In addition to its biological applications, 5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid has potential uses in material science due to its ability to form stable polymers and coatings. The incorporation of this compound into polymer matrices could enhance mechanical properties and thermal stability.

Case Study: Polymer Development

Research has shown that incorporating oxazole derivatives into polymer systems can improve their thermal stability and mechanical strength. For instance, a study involving polycarbonate composites demonstrated enhanced impact resistance when modified with oxazole-based additives.

| Polymer Type | Modification | Improvement (%) |

|---|---|---|

| Polycarbonate | 5% Oxazole Additive | +25 |

| Polypropylene | 10% Oxazole Additive | +30 |

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid include other isoxazole derivatives such as:

- 5-Methylisoxazole-3-carboxylic acid

- 5-Phenylisoxazole-3-carboxylic acid

- 5-(Cyclopropylmethyl)-1,2-thiazole-3-carboxylic acid

Uniqueness

What sets 5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid apart from these similar compounds is its unique cyclopropylmethyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development .

Biological Activity

5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid is characterized by its oxazole ring and carboxylic acid functional group. The synthesis typically involves multi-step organic reactions, which may include:

- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Carboxylation : The introduction of the carboxylic acid group can be done via carbonylation or oxidation methods.

The biological activity of 5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate access.

- Receptor Modulation : It may interact with cell surface receptors, influencing various signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial and fungal strains.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of 5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid against several pathogens. For instance, it has shown promising results in inhibiting the growth of:

- Bacteria : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Fungi : Candida albicans and Aspergillus niger.

The Minimum Inhibitory Concentration (MIC) values for these pathogens are summarized in the following table:

| Pathogen | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 15 |

| Candida albicans | 12 |

| Aspergillus niger | 8 |

These findings indicate that 5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid has significant potential as an antimicrobial agent.

Case Studies

- Study on Antibacterial Activity : A study conducted by Singh et al. demonstrated that derivatives of oxazole, including 5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid, exhibited varying degrees of antibacterial activity. The compound was compared against standard antibiotics such as ampicillin and ciprofloxacin, showing comparable efficacy against certain bacterial strains .

- Antifungal Evaluation : In another investigation focusing on antifungal properties, this compound was tested against multiple fungal strains. Results indicated that it effectively inhibited fungal growth at low concentrations, suggesting its utility in treating fungal infections .

Research Findings

Research has highlighted the importance of structural modifications in enhancing the biological activity of oxazole derivatives. The presence of specific functional groups significantly influences their interaction with biological targets.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that compounds similar to 5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid often lack the cyclopropylmethyl group, which may enhance solubility and bioavailability. Such structural features are crucial for optimizing pharmacological properties.

Q & A

Basic: What synthetic routes are recommended for 5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves cyclopropane chemistry and oxazole ring formation. A two-step approach is common:

Cyclopropylmethylation: Introduce the cyclopropylmethyl group via nucleophilic substitution or coupling reactions. For example, ethyl ester precursors (e.g., Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate) are synthesized using cyclopropyl Grignard reagents .

Oxazole ring construction: Use condensation reactions between nitriles and α-hydroxy ketones, followed by hydrolysis to yield the carboxylic acid .

Critical parameters: Temperature (80–120°C for cyclopropane stability), solvent polarity (DMF or THF for solubility), and catalyst choice (e.g., Pd for coupling reactions). Yields improve with inert atmospheres and purified intermediates .

Basic: Which spectroscopic techniques are most effective for structural confirmation of 5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid?

Methodological Answer:

- 1H/13C NMR: Identify cyclopropyl protons (δ 0.5–1.5 ppm) and oxazole ring protons (δ 6.5–8.0 ppm). Carboxylic acid protons appear as broad peaks at δ 10–12 ppm .

- IR Spectroscopy: Confirm the carboxylic acid group (C=O stretch at ~1700 cm⁻¹) and oxazole ring (C=N stretch at ~1600 cm⁻¹).

- X-ray crystallography: Resolves ambiguities in regiochemistry, as demonstrated for 5-Methyl-1,2-oxazole-3-carboxylic acid .

Advanced: How can enzyme inhibition assays be designed to evaluate biological activity against targets like Hsp90?

Methodological Answer:

- Target selection: Use recombinant Hsp90 protein due to structural similarities with oxazole-based inhibitors (e.g., Luminespib, an Hsp90 inhibitor with an oxazole-carboxylic acid moiety) .

- Assay setup: Fluorescence polarization assays with FITC-labeled geldanamycin. Measure displacement by test compounds.

- Optimization: Adjust pH (7.4), temperature (37°C), and ATP concentration (1 mM) to mimic physiological conditions. Validate with positive controls (e.g., 17-AAG) .

Advanced: What computational strategies predict binding affinity to biological targets?

Methodological Answer:

- Molecular docking: Use AutoDock Vina with flexible ligand docking. Parameterize the oxazole ring and cyclopropyl group based on 1,2,5-oxadiazole-3-carbonyl chloride studies .

- Validation: Perform molecular dynamics (MD) simulations (50 ns) to assess binding stability. Compare binding free energies (MM-PBSA) with experimental IC50 values .

Advanced: How should discrepancies in reported IC50 values across studies be investigated?

Methodological Answer:

- Purity verification: Use HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to confirm >95% purity.

- Assay standardization: Replicate assays under uniform conditions (e.g., cell line, incubation time).

- Target integrity: Validate protein activity via control inhibitors. Cross-reference with structurally similar compounds (e.g., 5-(2-Chlorophenyl)-1,2-oxazole-3-carboxylic acid) .

Basic: What in vitro models are suitable for initial toxicity profiling?

Methodological Answer:

- Cell viability assays: Use MTT/WST-1 in HEK293 or HepG2 cells. Compare with 5-(Hydroxymethyl)isoxazole-3-carboxylic acid derivatives to assess structure-toxicity relationships .

- Dose range: Test 1–100 µM over 48 hours. Include cyclophosphamide as a positive control for cytotoxicity .

Advanced: How can the carboxylic acid group be derivatized to enhance bioavailability?

Methodological Answer:

- Esterification: React with ethanol/H2SO4 to form ethyl esters (e.g., Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate), improving membrane permeability .

- Amide formation: Use EDC/HOBt coupling with amines. Evaluate logP changes via HPLC (C18, MeCN/H2O) to confirm hydrophobicity .

Advanced: How can QSAR models predict physicochemical properties of derivatives?

Methodological Answer:

- Descriptor selection: Include logP, molar refractivity, and topological polar surface area.

- Training data: Use analogs like 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid for model building .

- Validation: Compare predicted vs. experimental solubility (shake-flask method) and permeability (Caco-2 assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.